5-azido-2-methylaniline
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Overview
Description
5-Azido-2-methylaniline: is an organic compound characterized by the presence of an azido group (-N₃) attached to the aromatic ring of 2-methylaniline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-azido-2-methylaniline typically involves the introduction of the azido group to the aromatic ring. One common method is the diazotization of 2-methylaniline followed by azidation. The process involves the following steps:
Diazotization: 2-methylaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 5-Azido-2-methylaniline undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium azide (NaN₃) for azidation reactions.
Cycloaddition: Alkynes and copper(I) catalysts for click chemistry reactions.
Major Products Formed:
Reduction: 5-amino-2-methylaniline.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Chemistry: 5-Azido-2-methylaniline is used as a precursor in the synthesis of various heterocyclic compounds, including triazoles, which are valuable in medicinal chemistry .
Biology and Medicine:
Industry: In the materials science industry, this compound is used in the synthesis of polymers and advanced materials with unique properties .
Mechanism of Action
The mechanism of action of 5-azido-2-methylaniline and its derivatives involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings that can interact with biological targets. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
- 4-Azido-2-methylaniline
- 3-Azido-2-methylaniline
- 5-Azido-2-chloroaniline
Comparison: 5-Azido-2-methylaniline is unique due to the position of the azido group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
CAS No. |
14860-67-4 |
---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
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